molecular formula C23H21BrN2O4 B250084 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B250084
M. Wt: 469.3 g/mol
InChI Key: JGCZZNQTZCAVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BAY 11-7082 and has been found to have various biochemical and physiological effects that make it useful in different fields of research. In

Mechanism of Action

The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves the inhibition of the NF-κB pathway. This pathway plays a crucial role in the regulation of various genes that are involved in inflammation and cancer. By inhibiting this pathway, BAY 11-7082 can reduce the expression of pro-inflammatory cytokines and chemokines, as well as the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide have been extensively studied. This compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to have anti-cancer effects by inhibiting the growth and survival of cancer cells. Additionally, BAY 11-7082 has been found to have neuroprotective effects, making it useful in the study of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments include its ability to selectively inhibit the NF-κB pathway, its anti-inflammatory and anti-cancer properties, and its neuroprotective effects. However, there are also some limitations to using this compound in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can affect the interpretation of results. Another limitation is that the effects of BAY 11-7082 can vary depending on the cell type and experimental conditions, which can make it challenging to compare results across different studies.

Future Directions

There are several future directions for the study of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One direction is to explore its potential applications in the treatment of different types of cancer, including solid tumors and hematological malignancies. Another direction is to investigate its effects on other signaling pathways that are involved in inflammation and cancer, such as the JAK/STAT pathway and the PI3K/Akt pathway. Additionally, future studies could focus on optimizing the synthesis of BAY 11-7082 to improve its potency and reduce its toxicity.
Conclusion
In conclusion, 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has anti-inflammatory and anti-cancer properties, as well as neuroprotective effects, making it useful in the study of various diseases and disorders. While there are some limitations to using this compound in lab experiments, there are also several future directions for its study that could lead to new insights and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves a series of reactions that result in the formation of the final product. The starting materials for the synthesis include 2-naphthol, 4-morpholinylbenzoyl chloride, and N-bromoacetamide. The reaction proceeds through a series of steps that involve the formation of intermediates such as 2-(4-morpholinylcarbonyl)phenyl 2-naphthyl ether, followed by the addition of N-bromoacetamide to form the final product.

Scientific Research Applications

2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been widely studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory properties, making it useful in the study of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been found to have anti-cancer properties, making it useful in the study of different types of cancer.

properties

Molecular Formula

C23H21BrN2O4

Molecular Weight

469.3 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[2-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C23H21BrN2O4/c24-22-17-6-2-1-5-16(17)9-10-20(22)30-15-21(27)25-19-8-4-3-7-18(19)23(28)26-11-13-29-14-12-26/h1-10H,11-15H2,(H,25,27)

InChI Key

JGCZZNQTZCAVLQ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.